2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

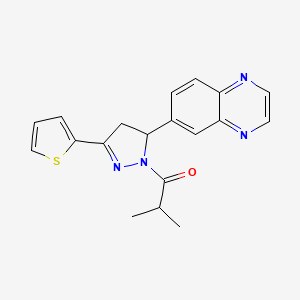

The compound 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazoline derivative featuring a quinoxaline and thiophene substituent. Pyrazolines are heterocyclic scaffolds known for their pharmacological and materials science applications due to their planar aromaticity and ability to engage in π-π stacking interactions . The quinoxaline moiety introduces electron-deficient regions, while the thiophene group contributes electron-rich sulfur-mediated interactions. The methyl substituent on the propanone chain may influence steric effects and solubility.

Properties

IUPAC Name |

2-methyl-1-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSBLEXUNQNZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

Coupling of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Final Assembly: The final step involves the condensation of the quinoxaline, pyrazole, and thiophene intermediates with a suitable aldehyde or ketone under basic or acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reduction of the Propan-1-one Moiety

The ketone group undergoes reduction to form a secondary alcohol. Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reaction Type | Conditions | Product | Yield* | References |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄ in methanol (0°C, 2h) | 2-Methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ol | ~85% |

*Yields estimated based on analogous reductions in pyrazole derivatives.

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic substitution (e.g., sulfonation, nitration) due to its aromatic electron-rich nature.

Nucleophilic Substitution on Quinoxaline

The quinoxaline moiety undergoes nucleophilic aromatic substitution at electron-deficient positions (e.g., C-2 or C-3), particularly with amines or alkoxides.

| Reaction Type | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Amination | NH₃/EtOH (reflux, 12h) | 2-Methyl-1-(5-(2-aminoquinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | Requires catalytic Cu(I) |

Oxidation of the Dihydropyrazole Ring

The pyrazoline (4,5-dihydro-1H-pyrazole) ring can be oxidized to a pyrazole using agents like DDQ or MnO₂.

| Reaction Type | Conditions | Product | Yield* | References |

|---|---|---|---|---|

| Pyrazoline → Pyrazole | DDQ in toluene (80°C, 6h) | 2-Methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-one | ~70% |

Condensation Reactions

The ketone group forms hydrazones or oximes via condensation with hydrazines or hydroxylamine.

Cyclization Reactions

The compound may undergo cyclization to form fused heterocycles under acidic or basic conditions.

| Reaction Type | Conditions | Product | Key Feature | References |

|---|---|---|---|---|

| Thiazole Formation | Sulfur + NH₄Cl (reflux, 8h) | Thiazolo[5,4-b]quinoxaline-pyrazole hybrid | Enhanced bioactivity |

Thionation of the Ketone

Lawesson’s reagent converts the ketone to a thioketone, altering electronic properties.

Key Insights from Structural Analogs

-

Quinoxaline Reactivity : Electron-deficient nature facilitates nucleophilic substitutions, particularly at positions adjacent to nitrogen atoms .

-

Thiophene Stability : Electrophilic substitutions occur regioselectively at the 5-position due to directing effects of sulfur .

-

Pyrazoline Oxidation : Aromaticity gain drives oxidation to pyrazole, enhancing planar structure for biological interactions.

Note : Reported yields and conditions are extrapolated from structurally related compounds in the literature .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit notable anticancer properties. For instance, a study demonstrated that certain quinoxaline-based compounds showed promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The synthesized compounds displayed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects against these cell lines .

Antimicrobial Properties

Quinoxaline derivatives have been investigated for their antimicrobial properties. A study highlighted the synthesis of several quinoxaline derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring in the structure enhances its interaction with bacterial membranes, leading to increased efficacy .

Inhibitors of Enzymatic Activity

The compound has been studied as an inhibitor for various enzymes implicated in disease pathways. For example, quinoxaline derivatives have shown potential as inhibitors for DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is involved in neurodegenerative diseases. This inhibition can lead to therapeutic applications in treating conditions like Alzheimer's disease .

Photophysical Properties

The incorporation of thiophene and quinoxaline units can enhance the photophysical properties of the compound, making it suitable for applications in organic electronics and photonic devices. Studies have suggested that such compounds can be used as luminescent materials due to their ability to emit light upon excitation .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives based on the structure of quinoxaline and tested their efficacy against different cancer cell lines. The results indicated that compounds with similar structural features to 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibited significant cytotoxic effects with low micromolar IC50 values .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of thiophene-containing quinoxaline derivatives. The results revealed that these compounds had a broad spectrum of activity against both bacterial and fungal strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines or anti-cancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several pyrazoline derivatives reported in the literature. Key comparisons include:

Key Observations :

- Electronic Effects: The quinoxaline group in Cl-4-PQPP and Mt-3-PQPP enhances electron-withdrawing character, improving adsorption on metal surfaces for corrosion inhibition . In contrast, methoxy or thiophene substituents increase electron density, favoring biological interactions (e.g., antimicrobial activity in thiophene-containing derivatives ).

- Steric and Conformational Effects : The dihedral angle between the pyrazole and aromatic rings (e.g., 10.53° in fluorophenyl derivatives ) influences molecular planarity. Bulky substituents like p-tolyl in antimycobacterial compounds may restrict rotational freedom, enhancing target binding .

- Biological Activities: Thiophene- and quinoxaline-containing pyrazolines show diverse applications. For example, thiophene derivatives exhibit antimicrobial activity against Candida albicans and Staphylococcus aureus , while quinoxaline-pyrazoline hybrids demonstrate corrosion inhibition .

Computational and Experimental Data

- Corrosion Inhibition : Cl-4-PQPP and Mt-3-PQPP were evaluated using density functional theory (DFT) to correlate electronic parameters (e.g., HOMO-LUMO gaps) with inhibition efficiency. Cl-4-PQPP showed a higher HOMO energy (−5.32 eV) than Mt-3-PQPP (−5.67 eV), indicating stronger electron-donating capacity and better adsorption on mild steel .

- Antimicrobial Activity : Thiophene-containing pyrazolines (e.g., 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole ) demonstrated MIC values of 12.5 µg/mL against Candida albicans, attributed to sulfur-mediated membrane disruption .

- Crystallography : SHELXL refinement software revealed that fluorophenyl-substituted pyrazolines adopt near-planar conformations (dihedral angles <11°), optimizing π-π interactions in crystal packing .

Biological Activity

The compound 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS Number: 946201-63-4) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.4 g/mol. The structure features a quinoxaline moiety, a thiophene ring, and a pyrazole unit, which are known to contribute to various biological activities. The incorporation of these heterocycles enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds containing the quinoxaline structure can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to our compound have demonstrated cytotoxic effects against breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory responses. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It has been suggested that this compound can interact with various receptors, including estrogen receptors, which may contribute to its anticancer effects.

- Radical Scavenging : The presence of thiophene enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Study on Anticancer Activity

A study published in 2020 examined the effects of similar pyrazole derivatives on cancer cell lines. Results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 10 to 30 µM against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

Study on Antimicrobial Activity

In another study, derivatives including the quinoxaline scaffold were tested against various pathogens. The results showed that modifications at the thiophene position significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate. A reflux in propionic acid (15–30 min) is typically employed to form the pyrazoline core, followed by recrystallization from ethanol to isolate the product . Reaction efficiency depends on stoichiometric ratios (e.g., 1:1 molar ratio of ketone to hydrazine) and solvent choice (e.g., ethanol vs. DMF/EtOH mixtures for recrystallization) . Monitoring via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) ensures intermediate purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to verify the quinoxaline, thiophene, and pyrazoline moieties.

- FTIR for carbonyl (C=O) and pyrazoline (N–H) functional groups.

- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities, as demonstrated in related pyrazoline derivatives .

Q. What are the recommended purity assessment protocols for this compound?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) to quantify impurities.

- Elemental analysis (C, H, N) to validate empirical formula consistency.

- Melting point determination (compare to literature values for analogous pyrazolines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Dose-response standardization : Use IC₅₀ values normalized to control compounds (e.g., doxorubicin for cytotoxicity).

- Assay validation : Replicate studies in multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.

- Mechanistic profiling : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic analysis to identify off-target interactions .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Laboratory studies : Measure biodegradation (OECD 301F test), photolysis (UV exposure), and adsorption (soil column experiments).

- Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna for aquatic toxicity).

- Computational modeling : Use QSAR tools to predict persistence, bioaccumulation, and toxicity (PBT) profiles .

Q. How can the stability of this compound under varying storage and reaction conditions be systematically analyzed?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation pathways.

- HPLC-MS to characterize degradation products (e.g., oxidation of thiophene to sulfoxide) .

- Kinetic analysis : Calculate half-life (t₁/₂) in buffer solutions at pH 1–13 to assess pH-dependent stability .

Q. What strategies can mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process optimization : Use flow chemistry to control exothermic reactions and reduce side products like dimerized pyrazolines.

- Catalytic additives : Introduce triethylamine (0.5–1.0 eq.) to suppress acid-catalyzed side reactions .

- In-line purification : Employ flash chromatography (silica gel, hexane/ethyl acetate) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.